N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC10908852
Molecular Formula: C10H7ClFNO2S2
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClFNO2S2 |
|---|---|
| Molecular Weight | 291.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H |
| Standard InChI Key | UNGMKTXLKUCYIA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide comprises a thiophene core (C4H3S) functionalized at the 2-position with a sulfonamide group (–SO2NH–) connected to a 3-chloro-4-fluorophenyl ring. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.
Synthetic Approaches
Thiophene Core Functionalization
The thiophene ring is typically synthesized via cross-coupling reactions. For example, Kumada coupling between 2-bromothiophene and aryl Grignard reagents has been employed to introduce aryl groups at specific positions . In a patented method, 2-(4-fluorophenyl)thiophene was synthesized using 1,2-bis(diphenylphosphino)ethane nickel chloride (NiCl2(DPPE)) as a catalyst, achieving yields >85% under optimized conditions (20–80°C, 2–8 hours) . Adapting this approach, the 3-chloro-4-fluorophenyl group could be introduced via a Grignard reagent derived from 3-chloro-4-fluorobromobenzene.
Sulfonamide Formation
Sulfonamide groups are commonly introduced by reacting a sulfonyl chloride with an amine. For instance, thiophene-2-sulfonyl chloride can be treated with 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to yield the target compound. This method is widely used in sulfonamide synthesis, as seen in the preparation of N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide .
Key Synthetic Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| Catalyst particle size | 10–200 μm | |
| Reaction temperature | 20–80°C | |
| Molar ratio (catalyst) | 0.0001–0.1:1 |
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–8.5 ppm). Aromatic protons from the 3-chloro-4-fluorophenyl group appear as distinct multiplets.
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High-Performance Liquid Chromatography (HPLC): Purity assessments of similar compounds, such as 2-(4-fluorophenyl)thiophene, achieved >99% purity using methanol-water gradients .
Mass Spectrometry
Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 316.8 (M+H)+, with fragmentation patterns confirming the sulfonamide and chlorofluorophenyl groups.
Industrial and Research Applications
Pharmaceutical Development
Sulfonamide-containing thiophenes are explored as antimicrobial and anticancer agents. For example, Vulcanchem’s N-(3-chloro-4-fluorophenyl) carboxamide derivative is flagged for oncological research.
Material Science
Thiophene sulfonamides may serve as precursors for conductive polymers or metal-organic frameworks (MOFs), leveraging sulfur’s coordinating capacity.
Challenges and Future Directions
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Synthetic Optimization: Scaling up the Kumada coupling requires precise control of catalyst particle size (10–200 μm) and temperature .
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Biological Screening: Prioritize assays against Gram-negative pathogens and cancer cell lines.
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Solubility Enhancement: Structural modifications, such as PEGylation, could improve aqueous solubility for drug delivery.
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